molecular formula C16H14FN3O B11489537 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide

3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11489537
M. Wt: 283.30 g/mol
InChI Key: MGWDNZMSEPNQCL-UHFFFAOYSA-N
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Description

3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with 2-aminopyridine and an α-haloketone can lead to the formation of the imidazo[1,2-a]pyridine core under basic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the imidazo[1,2-a]pyridine with 2-methylaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity. As an anticancer agent, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine: Lacks the fluorine and N-(2-methylphenyl) groups, resulting in different chemical and biological properties.

    3-chloro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide: Lacks the fluorine atom, which can influence its overall properties.

Uniqueness

The presence of the fluorine atom in 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a key differentiator. Fluorine can significantly impact the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby enhancing its biological activity and making it a unique candidate for various applications.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H14FN3O/c1-10-6-3-4-8-12(10)18-16(21)13-14(17)20-9-5-7-11(2)15(20)19-13/h3-9H,1-2H3,(H,18,21)

InChI Key

MGWDNZMSEPNQCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N3C=CC=C(C3=N2)C)F

Origin of Product

United States

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